4-(decanoylamino)-N-(naphthalen-2-yl)benzamide
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Overview
Description
4-(Decanoylamino)-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of amides It features a benzamide core substituted with a decanoylamino group and a naphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-(naphthalen-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Decanoylamino Group: The decanoylamino group can be introduced through an acylation reaction using decanoyl chloride and an appropriate amine.
Attachment of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a naphthalen-2-yl boronic acid and a halogenated benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Decanoylamino)-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amides or amines.
Substitution: Substituted benzamides or naphthalenes with various functional groups.
Scientific Research Applications
4-(Decanoylamino)-N-(naphthalen-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(decanoylamino)-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Decanoylamino)-N-(naphthalen-1-yl)benzamide: Similar structure but with the naphthalen-1-yl group instead of naphthalen-2-yl.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: Compounds with naphthalene groups and multiple phenyl substitutions.
Uniqueness
4-(Decanoylamino)-N-(naphthalen-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C27H32N2O2 |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
4-(decanoylamino)-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C27H32N2O2/c1-2-3-4-5-6-7-8-13-26(30)28-24-17-15-22(16-18-24)27(31)29-25-19-14-21-11-9-10-12-23(21)20-25/h9-12,14-20H,2-8,13H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
QHTHAJRMUDAHQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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